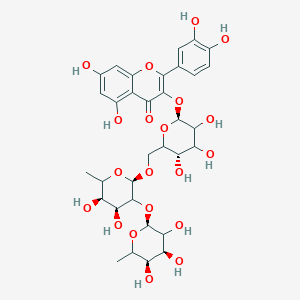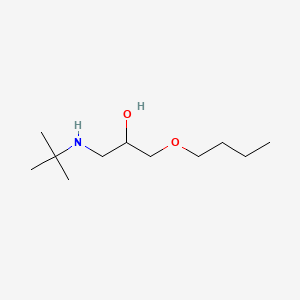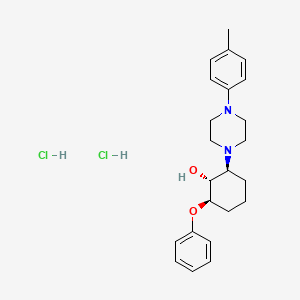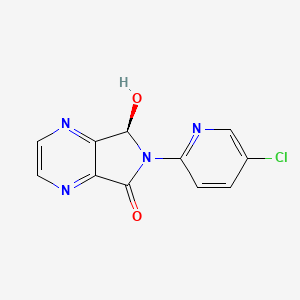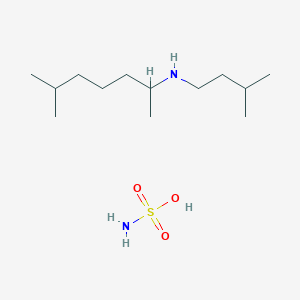
Octamylamine sulfamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of octamylamine sulfamate typically involves the reaction of octamylamine with sulfamic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfamate ester. The process involves the following steps:
Reaction of Octamylamine with Sulfamic Acid: Octamylamine is reacted with sulfamic acid in the presence of a suitable solvent, such as methanol or ethanol.
Temperature Control: The reaction mixture is maintained at a specific temperature, usually around 50-60°C, to facilitate the formation of the sulfamate ester.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain pure this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction conditions are optimized for large-scale production. The purification process may involve additional steps such as distillation and filtration to ensure the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Octamylamine sulfamate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfonates.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo substitution reactions where the sulfamate group is replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product
Major Products Formed
The major products formed from these reactions include sulfonates, amines, and substituted derivatives of octamylamine .
Applications De Recherche Scientifique
Octamylamine sulfamate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: It serves as a tool for studying enzyme inhibition, particularly P450 enzymes.
Medicine: Its role as a P450 inhibitor makes it valuable in drug development and pharmacological studies.
Industry: It is used in the production of various industrial chemicals and as a stabilizer in certain formulations .
Mécanisme D'action
The mechanism of action of octamylamine sulfamate involves the inhibition of P450 enzymes. These enzymes play a crucial role in the metabolism of various substances in the body. By inhibiting these enzymes, this compound can alter the metabolic pathways and affect the breakdown of drugs and other compounds. The molecular targets include the active sites of P450 enzymes, where it binds and prevents the normal enzymatic activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Octamylamine: A related compound with similar structural features but without the sulfamate group.
Octamylamine hydrochloride: Another derivative of octamylamine with a hydrochloride group instead of a sulfamate group.
Uniqueness
Octamylamine sulfamate is unique due to its specific inhibitory action on P450 enzymes, which is not observed in its related compounds. This makes it particularly valuable in studies involving enzyme inhibition and drug metabolism .
Propriétés
Numéro CAS |
96296-56-9 |
|---|---|
Formule moléculaire |
C13H32N2O3S |
Poids moléculaire |
296.47 g/mol |
Nom IUPAC |
6-methyl-N-(3-methylbutyl)heptan-2-amine;sulfamic acid |
InChI |
InChI=1S/C13H29N.H3NO3S/c1-11(2)7-6-8-13(5)14-10-9-12(3)4;1-5(2,3)4/h11-14H,6-10H2,1-5H3;(H3,1,2,3,4) |
Clé InChI |
FDRZMEIDDOWJER-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCCC(C)NCCC(C)C.NS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


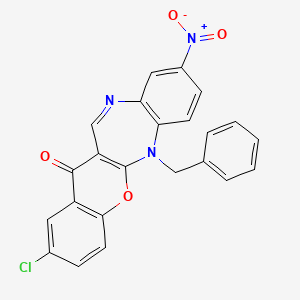
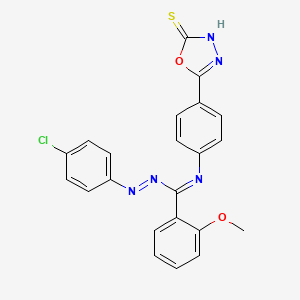

![(5S,5aR,8aR,9R)-9-(4-hydroxy-3,5-dimethoxyphenyl)-5-(4-hydroxyphenyl)sulfanyl-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one](/img/structure/B15189870.png)
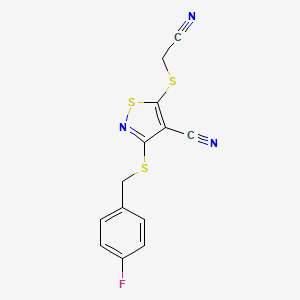
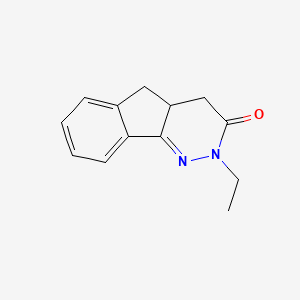
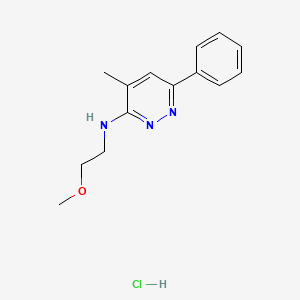

![(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid;(9-ethyl-1-methyl-9-azatricyclo[6.3.1.02,7]dodeca-2(7),3,5-trien-4-yl)-hexylcarbamic acid](/img/structure/B15189904.png)
![8-(2-chloro-3-nitrophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-6,10-dione](/img/structure/B15189915.png)
